molecular formula C8H4ClNOS B7903687 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B7903687
M. Wt: 197.64 g/mol
InChI Key: FUTYTLQGHKTOLU-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a chlorine atom at the 6-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-protected 3-acetyl-2-aminothiophenes as starting materials, which are then reacted with the Vilsmeier-Haack reagent at temperatures ranging from 65°C to 100°C . The reaction conditions, including the amount of reagent and temperature, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde can be compared with other thieno[2,3-b]pyridine derivatives, such as:

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-2-1-5-3-6(4-11)12-8(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTYTLQGHKTOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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